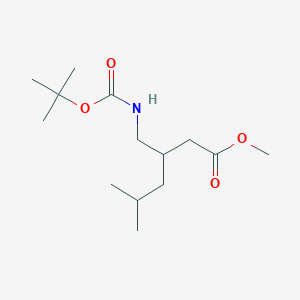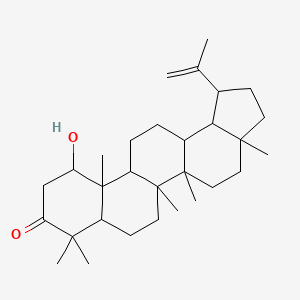![molecular formula C22H34N5O7P B12297055 [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12297055.png)
[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate] ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine Cyclopropylgruppe, ein Purinderivat und mehrere Esterbindungen auf, was sie zu einem einzigartigen und vielseitigen Molekül macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate] umfasst mehrere Schritte:
Bildung des Purinderivats: Der erste Schritt beinhaltet die Synthese des Purinderivats, die durch die Reaktion von 2-Aminopurin mit Formaldehyd zur Bildung von 2-Aminopurin-9-ylmethyl erfolgt.
Einführung der Cyclopropylgruppe: Die Cyclopropylgruppe wird durch eine Cyclopropanierungsreaktion eingeführt, typischerweise unter Verwendung von Diazomethan als Reagenz.
Addition der Phosphanylgruppe: Die Phosphanylgruppe wird durch eine Phosphorylierungsreaktion hinzugefügt, wobei ein geeignetes Phosphorylierungsmittel wie Phosphorylchlorid verwendet wird.
Veresterung: Der letzte Schritt umfasst die Veresterung der Verbindung mit 2,2-Dimethylpropansäure unter sauren Bedingungen, um das gewünschte Produkt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Purin- und Cyclopropylgruppen.
Reduktion: Reduktionsreaktionen können an den Esterbindungen auftreten, wodurch diese in Alkohole umgewandelt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Oxidierte Derivate der Purin- und Cyclopropylgruppen.
Reduktion: Alkohol-Derivate der Esterbindungen.
Substitution: Substituierte Phosphanyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann aufgrund ihrer einzigartigen Struktur als Ligand in katalytischen Reaktionen verwendet werden.
Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie
Enzymhemmung: Die Verbindung kann als Inhibitor für bestimmte Enzyme wirken, was sie in biochemischen Studien nützlich macht.
DNA-Interaktionen: Aufgrund ihres Purinderivats kann es mit DNA interagieren und möglicherweise als Sonde oder therapeutisches Mittel dienen.
Medizin
Antivirale Mittel: Die Verbindung hat Potenzial als antivirales Mittel, insbesondere gegen Herpesviren.
Arzneimittelverabreichung: Ihre einzigartige Struktur ermöglicht die Entwicklung neuartiger Arzneimittelverabreichungssysteme.
Industrie
Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden.
Pharmazeutika: Sie dient als Vorläufer für die Synthese von pharmazeutischen Verbindungen.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen durch verschiedene Mechanismen:
Molekulare Ziele: Sie zielt auf bestimmte Enzyme und DNA-Sequenzen ab und hemmt deren Funktion.
Beteiligte Wege: Die Verbindung stört Stoffwechselwege, was zur Hemmung der Virusreplikation und Enzymaktivität führt.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
DNA Interactions: Due to its purine derivative, it can interact with DNA, potentially serving as a probe or therapeutic agent.
Medicine
Antiviral Agents: The compound has potential as an antiviral agent, particularly against herpes viruses.
Drug Delivery: Its unique structure allows for the development of novel drug delivery systems.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets specific enzymes and DNA sequences, inhibiting their function.
Pathways Involved: The compound interferes with metabolic pathways, leading to the inhibition of viral replication and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acyclovir: Ein bekanntes antivirales Mittel mit einer ähnlichen Purinstruktur.
Ganciclovir: Ein weiteres antivirales Mittel mit einer verwandten Struktur und einem ähnlichen Wirkmechanismus.
Einzigartigkeit
Strukturkomplexität: Das Vorhandensein der Cyclopropylgruppe und mehrerer Esterbindungen macht sie komplexer als Acyclovir und Ganciclovir.
Eigenschaften
Molekularformel |
C22H34N5O7P |
|---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H34N5O7P/c1-20(2,3)17(28)30-12-33-35(34-13-31-18(29)21(4,5)6)14-32-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26) |
InChI-Schlüssel |
OQWQEOFQRBDRSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCOP(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12296977.png)
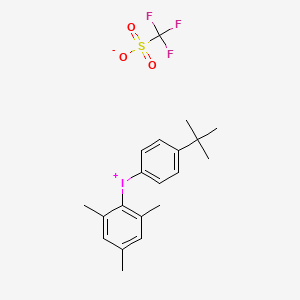
![6-Methyl-8-{[(pyridin-2-yl)sulfanyl]methyl}-9,10-didehydroergoline](/img/structure/B12296984.png)

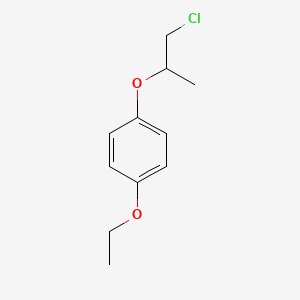
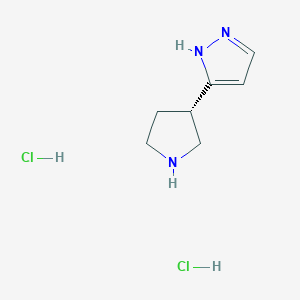
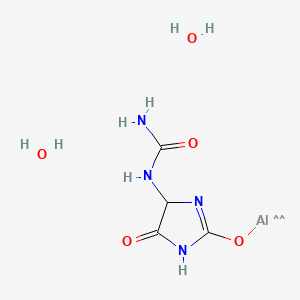
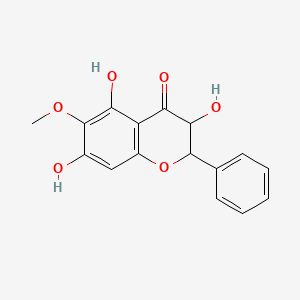
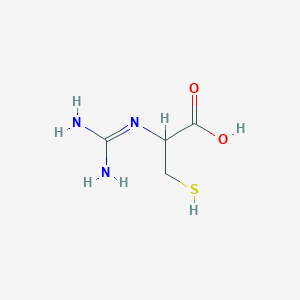

![(3aR)-3aalpha,7,7aalpha,8,9,9abeta-Hexahydro-5,8beta-dimethyl-3-methyleneazuleno[6,5-b]furan-2,6(3H,4H)-dione](/img/structure/B12297027.png)
